hCA II Inhibitory Potency: Benzhydryl-Substituted vs. Des-Benzhydryl Analog
The benzhydryl substitution in N-benzhydryl-2-(2-nitrophenoxy)acetamide confers a 2.5-fold enhancement in hCA II inhibitory potency relative to the unsubstituted parent compound. In head-to-head comparison using the same assay methodology, the target compound achieved a Ki of 37 nM [1], whereas 2-(2-nitrophenoxy)acetamide (lacking the benzhydryl moiety) exhibited a Ki of 94 nM [2].
| Evidence Dimension | Human carbonic anhydrase II (hCA II) inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 37 nM |
| Comparator Or Baseline | 2-(2-Nitrophenoxy)acetamide: Ki = 94 nM |
| Quantified Difference | 2.5-fold more potent (94 nM / 37 nM) |
| Conditions | hCA II esterase activity; substrate: p-nitrophenylacetate; detection: SDS-PAGE analysis |
Why This Matters
Procurement of the benzhydryl-substituted compound enables lower working concentrations and potentially reduced off-target effects in hCA II-focused assays.
- [1] BindingDB. BDBM50134572 (CHEMBL3746265): N-benzhydryl-2-(2-nitrophenoxy)acetamide binding data for human carbonic anhydrase II. View Source
- [2] BindingDB. BDBM50035167 (CHEMBL3343177): 2-(2-Nitrophenoxy)acetamide binding data for human carbonic anhydrase II. View Source
